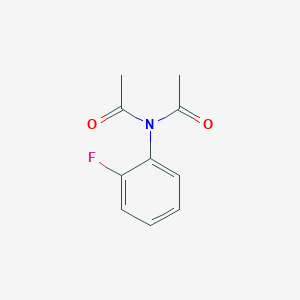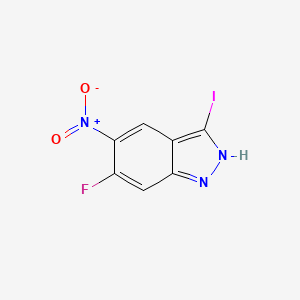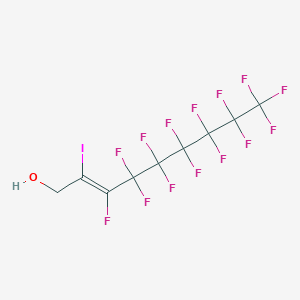
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is a chemical compound with the molecular formula C9H2F17IO It is characterized by the presence of iodine and a perfluorinated carbon chain, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol typically involves the iodination of a perfluorinated alkene. One common method includes the reaction of perfluoronon-2-en-1-ol with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding perfluoronon-2-en-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluoronon-2-en-1-ol.
Substitution: Various substituted perfluoronon-2-en-1-ol derivatives.
Aplicaciones Científicas De Investigación
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol involves its interaction with molecular targets through its iodine and perfluorinated groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1H,1H,2H-perfluoronon-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
2-Chloro-1H,1H,2H-perfluoronon-2-en-1-ol: Contains a chlorine atom instead of iodine.
2-Fluoro-1H,1H,2H-perfluoronon-2-en-1-ol: Fluorine atom replaces iodine.
Uniqueness
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Propiedades
Fórmula molecular |
C9H3F14IO |
|---|---|
Peso molecular |
520.00 g/mol |
Nombre IUPAC |
(E)-3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecafluoro-2-iodonon-2-en-1-ol |
InChI |
InChI=1S/C9H3F14IO/c10-3(2(24)1-25)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h25H,1H2/b3-2+ |
Clave InChI |
JIPGTBFJIYIERY-NSCUHMNNSA-N |
SMILES isomérico |
C(/C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/I)O |
SMILES canónico |
C(C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




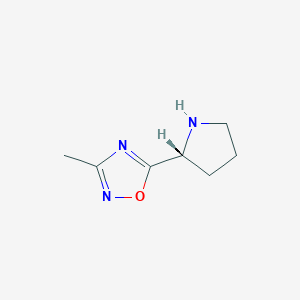

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
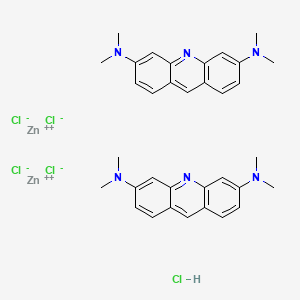
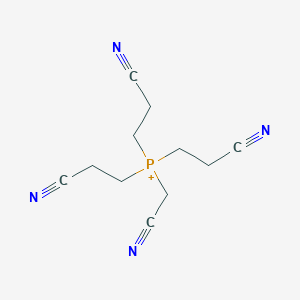
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)

